
Creatine phosphate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creatine phosphate disodium salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving creatine in water.
- Adding phosphoric acid to the solution.
- Adjusting the pH with sodium hydroxide to form the disodium salt.
- Crystallizing the product by cooling the solution .
Industrial Production Methods
Industrial production of this compound salt often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves:
- Continuous stirring and temperature control to ensure complete reaction.
- Filtration to remove any impurities.
- Crystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Creatine phosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and inorganic phosphate.
Oxidation: It can be oxidized to form creatinine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products
Hydrolysis: Creatine and inorganic phosphate.
Oxidation: Creatinine.
Substitution: Various substituted creatine derivatives.
Aplicaciones Científicas De Investigación
Creatine phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biochemical assays to study energy transfer and storage.
Biology: Employed in studies of muscle physiology and cellular energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia, heart failure, and neurodegenerative diseases.
Industry: Utilized in the formulation of supplements aimed at enhancing athletic performance and muscle recovery
Mecanismo De Acción
Creatine phosphate disodium salt exerts its effects by acting as a phosphate donor in the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The high-energy phosphate bond in creatine phosphate is transferred to ADP, forming ATP and creatine. This rapid regeneration of ATP is crucial for maintaining energy levels during intense physical activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Creatine phosphate dipotassium salt: Similar in function but contains potassium instead of sodium.
Phosphocreatine: The general term for creatine phosphate compounds, regardless of the counterion.
Adenosine triphosphate disodium salt: Another high-energy phosphate compound involved in energy transfer.
Uniqueness
Creatine phosphate disodium salt is unique due to its specific role in rapidly regenerating ATP in muscle tissues. Its high solubility in water and stability under physiological conditions make it particularly suitable for use in biochemical and medical applications .
Propiedades
Fórmula molecular |
C4H10N3Na2O6P |
|---|---|
Peso molecular |
273.09 g/mol |
Nombre IUPAC |
disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |
Clave InChI |
ZPLDRGYLGJDMLF-UHFFFAOYSA-L |
SMILES canónico |
CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


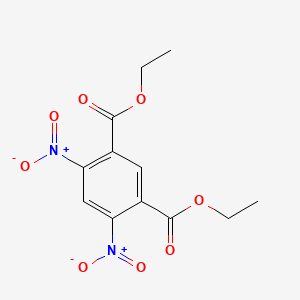
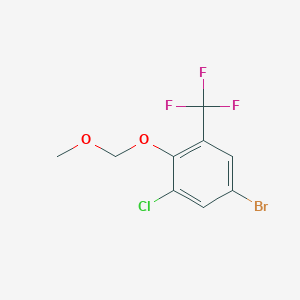
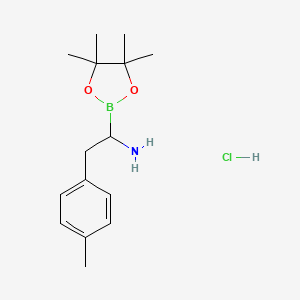
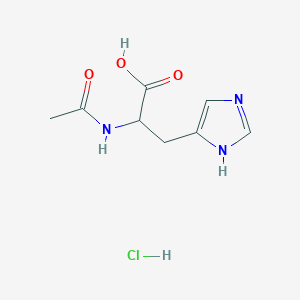
![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
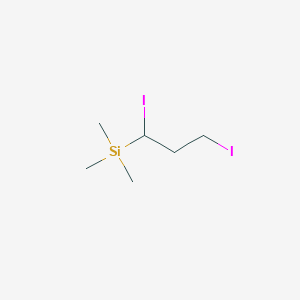
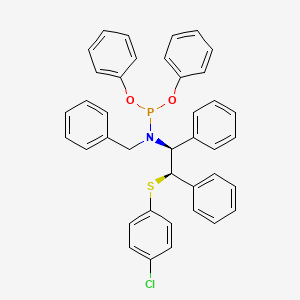
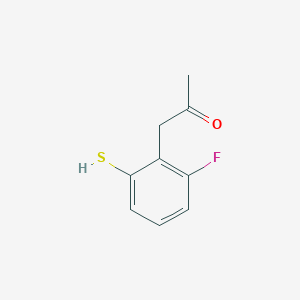

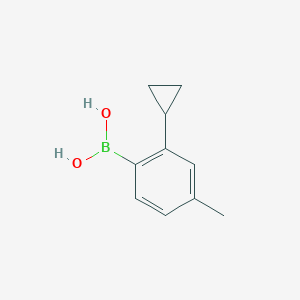
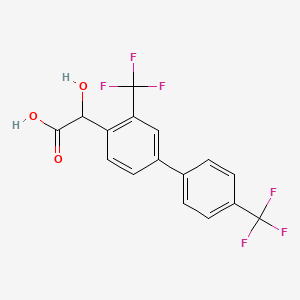
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

